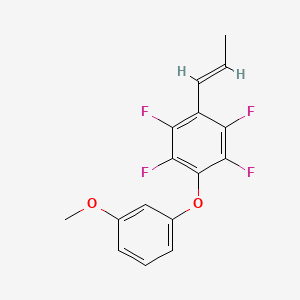
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-(1-propen-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-(1-propen-1-yl)benzene is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as PFBT and is widely used in the field of materials science and organic chemistry. PFBT is a highly fluorinated compound that possesses excellent thermal and chemical stability, making it an ideal candidate for various applications in research.
作用機序
The mechanism of action of PFBT is not fully understood, but it is believed to interact with various biological molecules such as proteins and enzymes. PFBT has been shown to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
Biochemical and Physiological Effects:
PFBT has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which could have potential applications in the treatment of various diseases such as cancer and cardiovascular disease. PFBT has also been shown to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.
実験室実験の利点と制限
PFBT has several advantages for use in lab experiments. It is highly stable and does not degrade under harsh conditions, making it an ideal candidate for various experiments. PFBT is also highly soluble in various solvents, making it easy to handle and manipulate in the lab. However, PFBT is also highly fluorinated, which can make it difficult to analyze using certain analytical techniques.
将来の方向性
There are several future directions for the research and development of PFBT. One potential area of research is the development of novel materials and devices using PFBT as a building block. PFBT could also be used in the development of new sensors and analytical techniques for the detection of various chemicals and gases. Another area of research is the potential therapeutic applications of PFBT, particularly in the treatment of cancer and inflammatory conditions.
Conclusion:
In conclusion, 1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-(1-propen-1-yl)benzene is a highly fluorinated compound that has gained significant attention in scientific research due to its unique properties. It has been extensively researched for its potential applications in various fields of science, including materials science, organic chemistry, and biochemistry. PFBT has several advantages for use in lab experiments, but also has some limitations. There are several future directions for the research and development of PFBT, and it is likely to continue to be an important compound in scientific research for years to come.
合成法
The synthesis of PFBT can be achieved through a multi-step process that involves the reaction of various chemical reagents. The most common method involves the reaction of 2,3,4,5,6-pentafluorophenol with 3-methoxyphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with 1-bromo-2-propene to produce PFBT.
科学的研究の応用
PFBT has been extensively researched for its potential applications in various fields of science. It has been used as a building block for the synthesis of novel materials such as polymers, liquid crystals, and organic semiconductors. PFBT has also been used in the development of sensors for the detection of various chemicals and gases. Its unique properties make it an ideal candidate for the development of high-performance materials for various applications.
特性
IUPAC Name |
1,2,4,5-tetrafluoro-3-(3-methoxyphenoxy)-6-[(E)-prop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4O2/c1-3-5-11-12(17)14(19)16(15(20)13(11)18)22-10-7-4-6-9(8-10)21-2/h3-8H,1-2H3/b5-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDMOKKDJUXNCI-HWKANZROSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(C(=C1F)F)OC2=CC=CC(=C2)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=C(C(=C(C(=C1F)F)OC2=CC=CC(=C2)OC)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-methoxyphenyl)-7,9-dimethyl-4,10-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5802897.png)

![3-(4-methoxyphenyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B5802913.png)
![N-(1-phenylcyclopropyl)-N'-[(4-phenyl-1,3-thiazol-2-yl)methyl]urea](/img/structure/B5802932.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]-N'-ethylurea](/img/structure/B5802934.png)
![N-ethyl-N',N'-dimethyl-N-[2-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5802936.png)
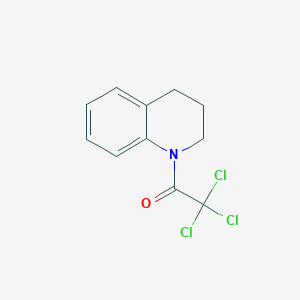

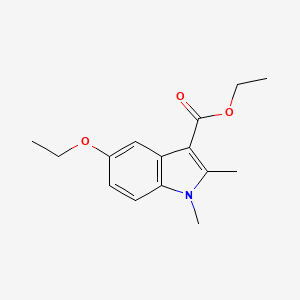

![1-[2-(ethylthio)benzoyl]piperidine](/img/structure/B5802968.png)
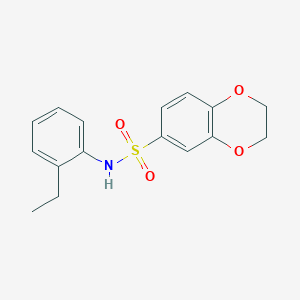
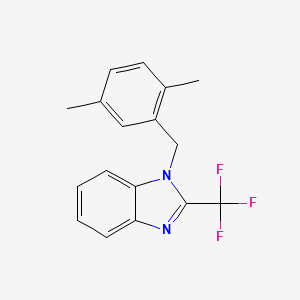
![isopropyl 2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-(4-propylphenyl)-3-thiophenecarboxylate](/img/structure/B5802992.png)